![molecular formula C23H31N5O2 B2409263 1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-24-5](/img/structure/B2409263.png)
1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
- Crystal Structure Studies : Research on compounds like theophylline (a methylxanthine derivative closely related to purines) has provided valuable insights into crystal structures and hydrogen bonding patterns, which are crucial for understanding molecular interactions and designing new compounds with desired properties (Sun et al., 2002).
Receptor Binding and Modulation
- Adenosine Receptor Affinities : Studies on pyrimido- and tetrahydropyrazino[2,1-f]purinediones have explored their affinities for adenosine receptors (ARs), revealing how modifications in their structure can influence receptor selectivity and binding modes. This has implications for developing therapeutics targeting ARs involved in various physiological processes (Szymańska et al., 2016).
Potential Therapeutic Applications
- Neurodegenerative Diseases : Compounds like 8-benzyltetrahydropyrazino[2,1-f]purinediones have been investigated for their multitarget drug potential, showing activity against targets relevant to neurodegenerative diseases. Such research underscores the therapeutic versatility of purine derivatives in addressing complex diseases by modulating multiple biological targets (Brunschweiger et al., 2014).
Chemical Synthesis and Modification
- Synthetic Routes : The exploration of new synthetic routes and modifications of purine derivatives has been a significant area of research, leading to the development of novel compounds with potential applications in various fields, including pharmacology and materials science. Studies on the synthesis of thiadiazepino[3,2-f]-purine ring systems highlight the creativity in purine chemistry and its applications in creating new molecules with unique properties (Hesek & Rybár, 1994).
Propiedades
IUPAC Name |
1,7-dimethyl-3-pentyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-5-9-13-27-21(29)19-20(25(3)23(27)30)24-22-26(15-17(2)16-28(19)22)14-12-18-10-7-6-8-11-18/h6-8,10-11,17H,4-5,9,12-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKLHMKJZMGQPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)
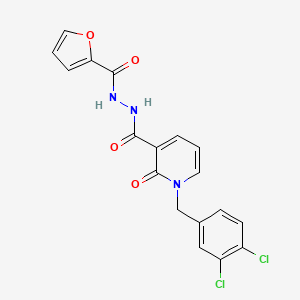

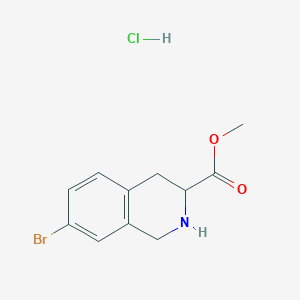
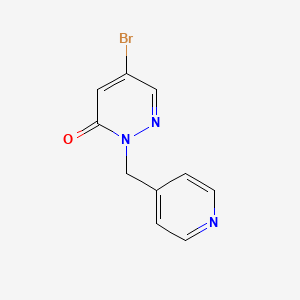
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)
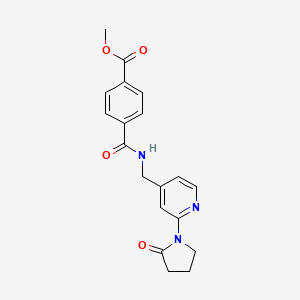
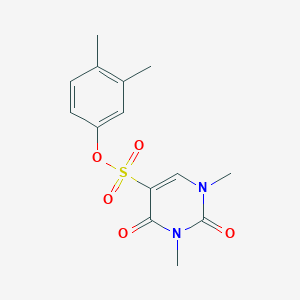
![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)
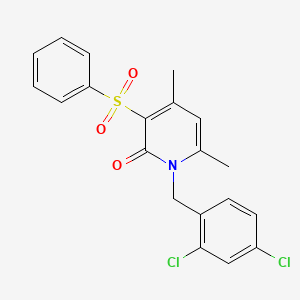
![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)
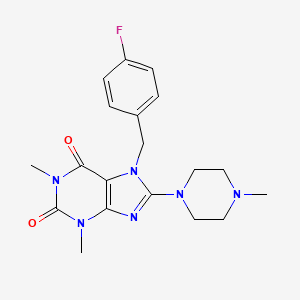

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
